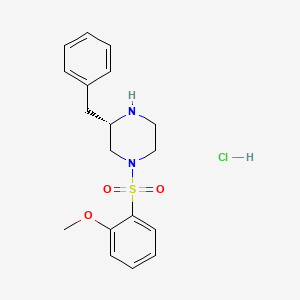
(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride is a chemical compound with the molecular formula C18H25ClN2O3S. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a methoxy-benzenesulfonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxybenzenesulfonyl chloride with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or methoxy-benzenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding amines.
Aplicaciones Científicas De Investigación
(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxybenzenesulfonyl chloride
- Benzenesulfonyl chloride
- (S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine hydrochloride
Uniqueness
(S)-3-Benzyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Propiedades
Número CAS |
947532-50-5 |
|---|---|
Fórmula molecular |
C18H23ClN2O3S |
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
(3S)-3-benzyl-1-(2-methoxyphenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-23-17-9-5-6-10-18(17)24(21,22)20-12-11-19-16(14-20)13-15-7-3-2-4-8-15;/h2-10,16,19H,11-14H2,1H3;1H/t16-;/m0./s1 |
Clave InChI |
CINYIDVMTVBRGW-NTISSMGPSA-N |
SMILES isomérico |
COC1=CC=CC=C1S(=O)(=O)N2CCN[C@H](C2)CC3=CC=CC=C3.Cl |
SMILES canónico |
COC1=CC=CC=C1S(=O)(=O)N2CCNC(C2)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


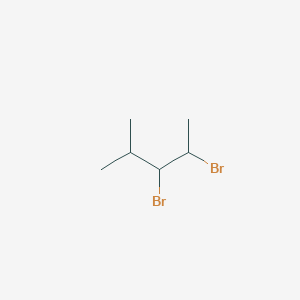
![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)

![1',3'-dihydro-7-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B13787700.png)
![2-[2-(dimethylamino)-2-oxoethoxy]benzamide](/img/structure/B13787706.png)
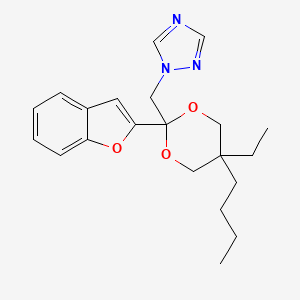
![3-Ethyl-2-[5-(3-ethyl-3H-naphtho[2,1-D]thiazol-2-ylidene)-penta-1,3-dienyl]-naphtho[2,1-D]thiazolium chloride](/img/structure/B13787715.png)
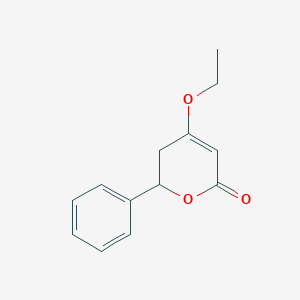
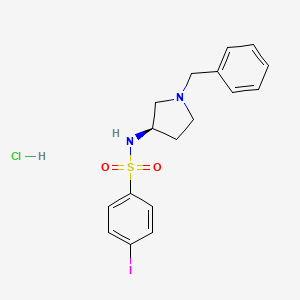
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13787734.png)
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)


![1-O-[2-hydroxy-3-[[2-[oleoylamino]ethyl]amino]propyl]-D-glucitol](/img/structure/B13787770.png)
